Chemical Form Stability: Dicyclohexylammonium Salt Eliminates Spontaneous Lactonization Observed with Free Acid
The free acid form of mevalonic acid is documented as intrinsically unstable and prone to spontaneous intramolecular lactonization to form mevalonolactone under standard laboratory storage conditions, making it unsuitable for long-term research use [1]. In contrast, the dicyclohexylammonium salt form provides a stable crystalline solid that can be stored at -20°C without the spontaneous conversion issues inherent to the free acid . This stability advantage is further demonstrated in isotopologue applications, where the dicyclohexylammonium salt of deuterated mevalonic acid is specifically selected for its improved handling properties and stability during storage and analysis compared to other salt forms . The dicyclohexylammonium moiety acts as a stabilizing counterion that prevents the intramolecular cyclization reaction characteristic of the free carboxylate form.
| Evidence Dimension | Chemical stability under storage conditions |
|---|---|
| Target Compound Data | Stable crystalline solid; recommended storage at -20°C; remains in salt form without spontaneous conversion |
| Comparator Or Baseline | Free mevalonic acid: unstable, prone to spontaneous lactonization; Mevalonic acid lactone: exists in equilibrium with salt, conversion occurs in serum |
| Quantified Difference | Qualitative stability advantage; free acid characterized as 'prone to instability'; 82% lactone-to-salt conversion occurs within 20 seconds in serum |
| Conditions | Storage at -20°C; serum incubation (0.1 mM lactone, 20 seconds) |
Why This Matters
Researchers requiring consistent substrate concentrations across experiments cannot rely on free mevalonic acid due to its unpredictable lactonization; the dicyclohexylammonium salt ensures defined chemical composition at the time of use.
- [1] MedChemExpress. Mevalonic acid (MVA) Product Information. 'The free form of the compound is prone to instability, it is advisable to consider the stable salt form.' View Source
